molecular formula C11H10ClNO2 B11883513 7-Chloro-2-(dimethylamino)-4H-1-benzopyran-4-one CAS No. 199596-64-0

7-Chloro-2-(dimethylamino)-4H-1-benzopyran-4-one

Cat. No.: B11883513
CAS No.: 199596-64-0
M. Wt: 223.65 g/mol
InChI Key: ONTPYYJSPQYZQN-UHFFFAOYSA-N
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Description

7-chloro-2-(dimethylamino)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of naturally occurring compounds found in many plants. They are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of 7-chloro-2-(dimethylamino)-4H-chromen-4-one includes a chlorine atom at the 7th position and a dimethylamino group at the 2nd position, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(dimethylamino)-4H-chromen-4-one typically involves the reaction of 7-chloro-4H-chromen-4-one with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 7-chloro-2-(dimethylamino)-4H-chromen-4-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-2-(dimethylamino)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and reduced derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 7-chloro-2-(dimethylamino)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound in the development of new therapeutic agents.

Medicine: In medicine, 7-chloro-2-(dimethylamino)-4H-chromen-4-one derivatives have been explored for their potential use as drugs. Their diverse biological activities make them promising candidates for the treatment of various diseases, including infections and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2-(dimethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

    7-chloro-4H-chromen-4-one: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    2-(dimethylamino)-4H-chromen-4-one: Lacks the chlorine atom, affecting its reactivity and biological activity.

    7-chloro-2-(methylamino)-4H-chromen-4-one: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in its properties.

Uniqueness: The presence of both the chlorine atom at the 7th position and the dimethylamino group at the 2nd position in 7-chloro-2-(dimethylamino)-4H-chromen-4-one imparts unique chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

199596-64-0

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

7-chloro-2-(dimethylamino)chromen-4-one

InChI

InChI=1S/C11H10ClNO2/c1-13(2)11-6-9(14)8-4-3-7(12)5-10(8)15-11/h3-6H,1-2H3

InChI Key

ONTPYYJSPQYZQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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